2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one

Dopamine transporter Structure-activity relationship Piperazine pharmacophore

2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one (CAS 918479-66-0, molecular formula C22H28N2O2, MW 352.5 g/mol) is a synthetic piperazine derivative bearing a 2-phenoxypropanoyl moiety on one piperazine nitrogen and a 3-phenylpropyl substituent on the other. This scaffold places it within a well-studied class of N-phenylpropyl-piperazines that have been investigated as sigma receptor ligands, dopamine transporter (DAT) inhibitors, and monoamine reuptake modulators.

Molecular Formula C22H28N2O2
Molecular Weight 352.5 g/mol
CAS No. 918479-66-0
Cat. No. B12608390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one
CAS918479-66-0
Molecular FormulaC22H28N2O2
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCN(CC1)CCCC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C22H28N2O2/c1-19(26-21-12-6-3-7-13-21)22(25)24-17-15-23(16-18-24)14-8-11-20-9-4-2-5-10-20/h2-7,9-10,12-13,19H,8,11,14-18H2,1H3
InChIKeyYBQOWKGGIFPZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one (CAS 918479-66-0): Structural Classification and Procurement-Relevant Context


2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one (CAS 918479-66-0, molecular formula C22H28N2O2, MW 352.5 g/mol) is a synthetic piperazine derivative bearing a 2-phenoxypropanoyl moiety on one piperazine nitrogen and a 3-phenylpropyl substituent on the other . This scaffold places it within a well-studied class of N-phenylpropyl-piperazines that have been investigated as sigma receptor ligands, dopamine transporter (DAT) inhibitors, and monoamine reuptake modulators. The compound's distinctive feature—an amide-linked phenoxypropanoyl group—distinguishes it structurally from classical reference molecules such as SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine) and GBR-12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) [1]. Its primary documented biological annotation comes from BindingDB, where a substructure match was profiled against poly [ADP-ribose] polymerase 1 (PARP-1) [2].

Why Generic Piperazine Analogs Cannot Substitute for 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one in Focused Research Programs


The N-phenylpropyl-piperazine pharmacophore is exquisitely sensitive to modifications on the second piperazine nitrogen. In the SA4503 series, replacing the dimethoxyphenethyl group with a benzyl ether shifted the dopamine transporter (DAT) Ki from 12,650 nM (SA4503) to 121 nM—a >100-fold gain in DAT affinity—while simultaneously altering serotonin transporter (SERT) affinity 6-fold [1]. Similarly, in GBR-12935 analogs, substitution of the piperazine ring with other diamines or alteration of the diphenylmethoxyethyl linker produced 4736- to 693-fold changes in dopamine versus serotonin transporter selectivity [2]. The target compound's 2-phenoxypropanoyl amide is structurally distinct from the ether-linked substituents of SA4503 and GBR-12935, creating a different hydrogen-bonding capacity and conformational profile. Generic substitution with an off-the-shelf piperazine derivative would therefore carry a high risk of unrecognized changes in target engagement, selectivity, and physicochemical properties, undermining experimental reproducibility in assays where the specific pharmacophore geometry matters .

Quantitative Differentiation Evidence for 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one Relative to Class Analogs


Structural Differentiation: Amide-Linked Phenoxypropanoyl vs. Ether-Linked Substituents in N-Phenylpropylpiperazine DAT/SERT Ligands

The target compound incorporates a 2-phenoxypropanoyl group connected via an amide bond, whereas the most extensively characterized N-phenylpropylpiperazine ligands—SA4503, GBR-12935, and GBR-12909—employ ether-linked substituents (dimethoxyphenethyl, diphenylmethoxyethyl, or bis(4-fluorophenyl)methoxyethyl). This single atom change (amide carbonyl vs. methylene ether) introduces a hydrogen bond acceptor and alters the electronic character of the substituent. In the GBR-12935 series, substitution of the piperazine ring alone produced selectivity shifts of 4736- to 693-fold for DAT over SERT, demonstrating that even minor modifications at this position produce large-magnitude pharmacological changes [1]. No direct head-to-head data exist for the target compound against SA4503 or GBR-12935; the differentiation is inferred from structural class behavior.

Dopamine transporter Structure-activity relationship Piperazine pharmacophore

Sigma-1 Receptor Affinity Benchmarking: SA4503 as the Class Reference for 4-(3-Phenylpropyl)piperazine Scaffolds

SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine) is the prototypical sigma-1 (σ1) receptor ligand within the 4-(3-phenylpropyl)piperazine class, with a σ1 Ki of 4.6 nM in guinea pig brain homogenates and 14-fold selectivity over σ2 (Ki = 63.1 nM) [1]. Ether modifications to the SA4503 scaffold produced σ1 Ki values ranging from 1.75 to 30 nM, depending on steric bulk [2]. The target compound, bearing a 2-phenoxypropanoyl amide substituent, has not been directly evaluated for σ1 or σ2 binding in published literature. Its affinity relative to SA4503 cannot be quantified without experimental determination. Users requiring sigma receptor engagement data should note that the phenoxypropanoyl group places the compound outside the known σ1 SAR of ether-linked analogs and may result in substantially different binding properties [2].

Sigma-1 receptor Binding affinity Piperazine ligands

PARP-1 Inhibition Annotation from BindingDB: Substructure-Level Evidence for the 2-Phenoxypropanoyl-Piperazine Moiety

A compound containing the 4-(2-phenoxypropanoyl)piperazin-1-yl substructure (BDBM27662) was evaluated for binding to poly [ADP-ribose] polymerase 1 (PARP-1) in a FlashPlate scintillation proximity assay and reported in Bioorganic & Medicinal Chemistry Letters (2008, PubMed ID: 18579376) [1]. This is the only primary literature annotation directly linking the 2-phenoxypropanoyl-piperazine moiety to a specific molecular target. The full structure of BDBM27662 includes additional substituents beyond the target compound's 3-phenylpropyl group, so the Ki value reported in BindingDB is specific to the full BDBM27662 structure and cannot be directly attributed to CAS 918479-66-0. The annotation confirms, however, that the 2-phenoxypropanoyl-piperazine fragment is compatible with PARP-1 binding site engagement.

PARP-1 Binding affinity Piperazine derivatives

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile vs. Ether-Linked Piperazine Analogs

The target compound's 2-phenoxypropanoyl amide introduces a hydrogen bond acceptor (carbonyl oxygen) that is absent in the ether-linked substituents of SA4503, GBR-12935, and GBR-12909. Calculated molecular properties indicate a molecular weight of 352.5 g/mol and a hydrogen bond acceptor count of 3 (two ether oxygens plus one amide carbonyl oxygen) versus 2 for ether-linked analogs of similar size [1]. The amide bond also reduces conformational flexibility compared to the ethylene-linked substituents of SA4503 and GBR compounds, potentially affecting membrane permeability and blood-brain barrier penetration. Direct experimental LogP or permeability data for CAS 918479-66-0 have not been published; the differentiated hydrogen-bonding capacity is inferred from structural analysis.

LogP Hydrogen bonding Physicochemical properties

Validated Research and Procurement Application Scenarios for 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one (CAS 918479-66-0)


Scaffold-Hopping and Novel PARP-1 Ligand Design Programs

The BindingDB annotation linking the 4-(2-phenoxypropanoyl)piperazin-1-yl substructure to PARP-1 binding (PubMed ID: 18579376) supports procurement of this compound as a starting scaffold for PARP-1-focused medicinal chemistry campaigns. The 3-phenylpropyl substituent on the second piperazine nitrogen provides a hydrophobic anchor amenable to further structure-based optimization. Researchers should independently confirm target engagement, as the specific Ki for CAS 918479-66-0 has not been published [1].

Comparative Sigma-1 / DAT / SERT Selectivity Profiling Studies

The compound occupies a unique chemical space at the intersection of SA4503-like sigma receptor ligands and GBR-series DAT inhibitors. Its amide-linked phenoxypropanoyl group has no direct precedent in published sigma or monoamine transporter SAR. Procurement for broad selectivity profiling against σ1, σ2, DAT, SERT, and NET is justified to establish its polypharmacology fingerprint relative to well-characterized ether-linked analogs (SA4503: σ1 Ki = 4.6 nM; GBR-12935: DAT Ki in low nanomolar range) [2][3].

Physicochemical and ADME Property Benchmarking of Amide- vs. Ether-Linked Piperazine Derivatives

The amide carbonyl in the phenoxypropanoyl group distinguishes this compound from the ether-linked N-phenylpropylpiperazine reference set (SA4503, GBR-12935, GBR-12909). Procurement for parallel LogP, aqueous solubility, microsomal stability, and Caco-2 permeability assays against these reference compounds would quantify the impact of the amide substitution on drug-like properties. Such data are currently absent from the public domain [4].

Chemical Biology Tool Compound for Phenoxypropanoyl-Piperazine Target Deconvolution

Given the absence of comprehensive target profiling data, CAS 918479-66-0 may be procured as a chemical probe for unbiased target deconvolution studies (e.g., cellular thermal shift assay (CETSA), affinity-based proteomics). The structurally distinct phenoxypropanoyl-amide pharmacophore differentiates it from widely studied ether-linked piperazines, potentially revealing novel protein interactors within the piperazine ligand space [1].

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